molecular formula C24H18ClN3O4 B5259887 2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

Cat. No.: B5259887
M. Wt: 447.9 g/mol
InChI Key: KQSZQIPJNYPRCJ-OGMQXUJQSA-N
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Description

2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound with a unique structure that includes a chloro group, a nitroanilino group, and a phenylpenta-dienyl chain

Preparation Methods

The synthesis of 2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves multiple steps. The starting materials typically include 2-chloroaniline and 4-nitroaniline. The synthetic route may involve the formation of intermediate compounds through reactions such as nitration, chlorination, and coupling reactions. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. .

Scientific Research Applications

2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitroanilino group may participate in redox reactions, while the chloro group can engage in substitution reactions. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4/c25-21-11-5-4-10-20(21)23(29)27-22(12-6-9-17-7-2-1-3-8-17)24(30)26-18-13-15-19(16-14-18)28(31)32/h1-16H,(H,26,30)(H,27,29)/b9-6+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSZQIPJNYPRCJ-OGMQXUJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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